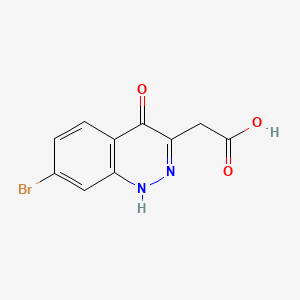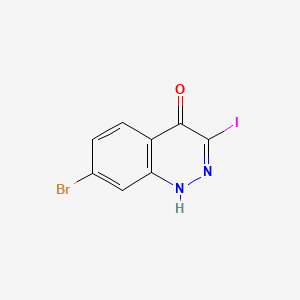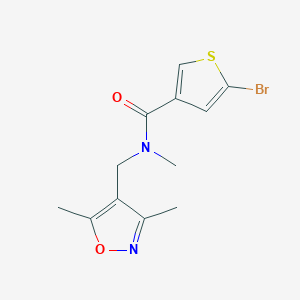
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a thiophene ring, and an isoxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Bromination: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated thiophene derivative with an amine, such as N-methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool compound in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
作用机制
The mechanism of action of 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
相似化合物的比较
Similar Compounds
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-2-furamide: This compound shares a similar structure but has a furan ring instead of a thiophene ring.
Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate: This compound contains a similar isoxazole moiety but has different substituents and a more complex structure.
Uniqueness
5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, thiophene ring, and isoxazole moiety imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C12H13BrN2O2S |
|---|---|
分子量 |
329.21 g/mol |
IUPAC 名称 |
5-bromo-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H13BrN2O2S/c1-7-10(8(2)17-14-7)5-15(3)12(16)9-4-11(13)18-6-9/h4,6H,5H2,1-3H3 |
InChI 键 |
REBMCOYNSQITCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CN(C)C(=O)C2=CSC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


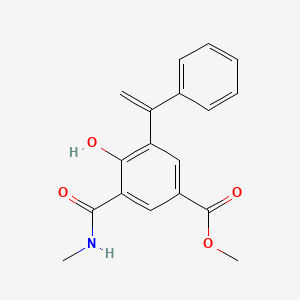


![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)

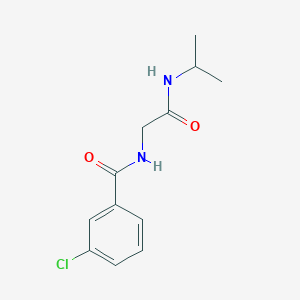
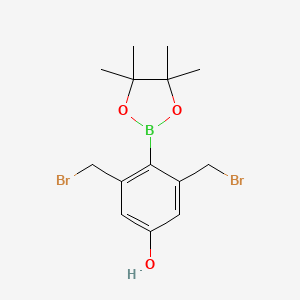
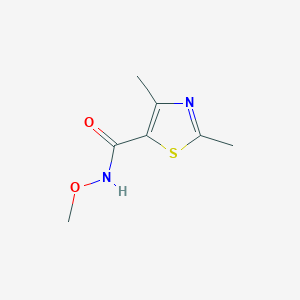
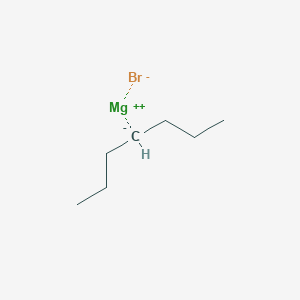
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)

![(9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
